molecular formula C10H15ClN2O2 B172264 Ethyl (4-hydrazinophenyl)acetate hydrochloride CAS No. 137402-61-0

Ethyl (4-hydrazinophenyl)acetate hydrochloride

Cat. No. B172264
M. Wt: 230.69 g/mol
InChI Key: DENTXBGEUCFNQB-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.
Patent
US08207166B2

Procedure details

A solution of sodium nitrite (NaNO2, 4.04 g, 58.6 mmol) in H2O (20 mL) was added to a cooled (−5° C., ice-salt) solution of ethyl 4-aminophenylacetate (10 g, 55.8 mmol) in conc. HCl (55 mL), at a rate such that the temperature did not exceed 0° C. The mixture was stirred at 0° C. for 10 min and then added portion-wise to a cooled (−5° C., ice-salt) and rapidly-stirred solution of tin(II) chloride (SnCl2, 39.67 g, 209.2 mmol) in conc. HCl (30 mL), at a rate such that the temperature did not exceed 0° C. The resulting cream-colored suspension was warmed to 25° C. and stirred at room temperature for 2-3 hrs and then was filtered under vacuum. The collected solid was washed with water and ether and then air dried to afford the desired product as a pale solid (HCl salt). Precipitate that formed in the filtrates upon standing for 16 h was collected by filtration, washed with water and ether, and air-dried. The combined solids were obtained in 88% yield (11.28 g). 1H-NMR (DMSO-d6) δ 8.85 (broad, 2H), 7.73 (broad, 1H), 7.10 (d, J=8.4 Hz, 2H), 6.82 (d, J=8.4 Hz, 2H), 4.03 (q, J=7.0 Hz, 2H), 3.53 (s, 2H), 1.16 (t, J=7.1 Hz, 3H); MS LC-MS [M+H]+=195.0, RT=1.11 min.
Quantity
4.04 g
Type
reactant
Reaction Step One
Name
Quantity
20 mL
Type
solvent
Reaction Step One
[Compound]
Name
ice-salt
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Name
ethyl 4-aminophenylacetate
Quantity
10 g
Type
reactant
Reaction Step Two
Name
Quantity
55 mL
Type
solvent
Reaction Step Two
[Compound]
Name
ice-salt
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three
Quantity
39.67 g
Type
reactant
Reaction Step Four
Name
Quantity
30 mL
Type
solvent
Reaction Step Four
Yield
88%

Identifiers

REACTION_CXSMILES
[N:1]([O-])=O.[Na+].[NH2:5][C:6]1[CH:11]=[CH:10][C:9]([CH2:12][C:13]([O:15][CH2:16][CH3:17])=[O:14])=[CH:8][CH:7]=1.[Sn](Cl)[Cl:19]>O.Cl>[ClH:19].[CH2:16]([O:15][C:13](=[O:14])[CH2:12][C:9]1[CH:8]=[CH:7][C:6]([NH:5][NH2:1])=[CH:11][CH:10]=1)[CH3:17] |f:0.1,6.7|

Inputs

Step One
Name
Quantity
4.04 g
Type
reactant
Smiles
N(=O)[O-].[Na+]
Name
Quantity
20 mL
Type
solvent
Smiles
O
Step Two
Name
ice-salt
Quantity
0 (± 1) mol
Type
reactant
Smiles
Name
ethyl 4-aminophenylacetate
Quantity
10 g
Type
reactant
Smiles
NC1=CC=C(C=C1)CC(=O)OCC
Name
Quantity
55 mL
Type
solvent
Smiles
Cl
Step Three
Name
ice-salt
Quantity
0 (± 1) mol
Type
reactant
Smiles
Step Four
Name
Quantity
39.67 g
Type
reactant
Smiles
[Sn](Cl)Cl
Name
Quantity
30 mL
Type
solvent
Smiles
Cl

Conditions

Temperature
Control Type
UNSPECIFIED
Setpoint
0 °C
Stirring
Type
CUSTOM
Details
The mixture was stirred at 0° C. for 10 min
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
did not exceed 0° C
ADDITION
Type
ADDITION
Details
added portion-wise to
CUSTOM
Type
CUSTOM
Details
did not exceed 0° C
TEMPERATURE
Type
TEMPERATURE
Details
The resulting cream-colored suspension was warmed to 25° C.
STIRRING
Type
STIRRING
Details
stirred at room temperature for 2-3 hrs
Duration
2.5 (± 0.5) h
FILTRATION
Type
FILTRATION
Details
was filtered under vacuum
WASH
Type
WASH
Details
The collected solid was washed with water and ether
CUSTOM
Type
CUSTOM
Details
air dried

Outcomes

Product
Details
Reaction Time
10 min
Name
Type
product
Smiles
Cl.C(C)OC(CC1=CC=C(C=C1)NN)=O
Measurements
Type Value Analysis
YIELD: PERCENTYIELD 88%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
© Copyright 2024 BenchChem. All Rights Reserved.